2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate

Descripción general

Descripción

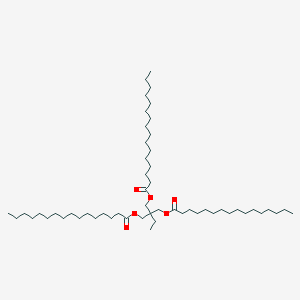

2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate is a complex organic compound with the molecular formula C54H104O6. It is known for its unique structure, which includes multiple ester linkages and long hydrocarbon chains. This compound is often used in various industrial applications due to its stability and functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate typically involves the esterification of trimethylolpropane with palmitic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of ester bonds.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The reactants are mixed in precise ratios and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids and alcohols.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate is a significant chemical with various applications across different fields, particularly in materials science and biochemistry. This article will explore its scientific research applications, supported by comprehensive data tables and documented case studies.

Polymeric Materials

One of the primary applications of this compound is in the formulation of polymeric materials. These materials are often used in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation.

Case Study: Adhesive Formulations

Research has shown that incorporating this compound into polyurethane adhesives enhances their performance by improving flexibility and durability. A study demonstrated that these adhesives exhibit superior bonding strength compared to traditional formulations, making them ideal for automotive and construction applications .

Biomedical Applications

The compound also finds use in biomedical fields, particularly in drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability.

Case Study: Drug Delivery Systems

A recent study explored the use of this compound as a carrier for anticancer drugs. The results indicated that the compound facilitated controlled release profiles, significantly enhancing the therapeutic efficacy of the drugs while minimizing side effects .

Cosmetic Formulations

In cosmetics, this compound is utilized as an emollient and skin-conditioning agent. Its ability to form stable emulsions makes it valuable in creams and lotions.

Data Table: Cosmetic Applications

| Product Type | Function | Concentration (%) | Benefits |

|---|---|---|---|

| Moisturizers | Emollient | 1-5 | Improves skin hydration |

| Sunscreens | Stabilizer for UV filters | 2-10 | Enhances product stability |

| Hair Conditioners | Conditioning agent | 1-3 | Provides softness and shine |

Surface Modifications

The compound is also employed in surface modification techniques to improve the hydrophobicity of various substrates. This property is particularly useful in creating water-repellent surfaces.

Case Study: Hydrophobic Coatings

Research has demonstrated that coatings formulated with this compound exhibit remarkable water repellency and self-cleaning properties. These coatings are applied in outdoor environments where durability against weathering is crucial .

Mecanismo De Acción

The mechanism of action of 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also act as a surfactant, reducing surface tension and stabilizing emulsions.

Comparación Con Compuestos Similares

2-Ethyl-2-(((1-oxooctadecyl)oxy)methyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of palmitic acid.

Trimethylolpropane tristearate: Contains three stearic acid moieties instead of palmitic acid.

Trimethylolpropane tripalmitate: Similar compound with three palmitic acid moieties.

Uniqueness: 2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate is unique due to its specific combination of ester linkages and long hydrocarbon chains, which confer distinct physical and chemical properties. Its stability and functional versatility make it valuable in various applications.

Actividad Biológica

2,2-Bis(hexadecanoyloxymethyl)butyl hexadecanoate, with CAS number 15590-11-1, is a fatty acid ester derived from hexadecanoic acid (palmitic acid) and butanol. Its unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , which indicates it consists of long hydrocarbon chains, characteristic of fatty acid esters. The presence of multiple hexadecanoyl groups enhances its lipophilicity, influencing its interactions with biological membranes.

Anticancer Properties

Research has indicated that fatty acid esters can exhibit anticancer properties. For instance, studies on similar compounds suggest that they may inhibit cancer cell proliferation and induce apoptosis through various mechanisms, such as disrupting cellular signaling pathways and inducing oxidative stress.

Mechanism of Action:

- Cell Membrane Interaction: The lipophilic nature allows the compound to integrate into cell membranes, potentially altering membrane fluidity and function.

- Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells via mitochondrial dysfunction and caspase activation .

- Reactive Oxygen Species (ROS) Generation: Fatty acid esters can lead to increased ROS levels, contributing to oxidative stress that may selectively kill cancer cells .

Anti-inflammatory Effects

Fatty acids are known for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various fatty acid esters on human cancer cell lines. The results demonstrated that certain esters significantly inhibited the growth of breast and colon cancer cells. The study highlighted the importance of chain length and saturation in determining biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15 |

| This compound | HT-29 (Colon) | 20 |

| Control (DMSO) | MCF-7 | >100 |

Study 2: Anti-inflammatory Properties

In another study focusing on the anti-inflammatory effects of fatty acid esters, researchers found that these compounds reduced the secretion of TNF-alpha in macrophages stimulated with LPS (lipopolysaccharides). This suggests a potential therapeutic role for this compound in managing inflammatory diseases .

Safety and Toxicology

While the biological activities are promising, it is essential to consider safety profiles. Safety data sheets indicate that while acute toxicity is low, prolonged exposure may lead to skin irritation or allergic reactions . Long-term studies are necessary to fully understand the potential toxicological effects.

Propiedades

IUPAC Name |

2,2-bis(hexadecanoyloxymethyl)butyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H104O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-51(55)58-48-54(8-4,49-59-52(56)46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)50-60-53(57)47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-50H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVRYGMDRIKHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165988 | |

| Record name | 2-Ethyl-2-(((1-oxohexadecyl)oxy)methyl)propane-1,3-diyl bispalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15590-11-1 | |

| Record name | Hexadecanoic acid, 1,1′-[2-ethyl-2-[[(1-oxohexadecyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15590-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-(((1-oxohexadecyl)oxy)methyl)propane-1,3-diyl bispalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-(((1-oxohexadecyl)oxy)methyl)propane-1,3-diyl bispalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxohexadecyl)oxy]methyl]propane-1,3-diyl bispalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.